molecular formula C11H16N4 B11897063 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- CAS No. 646056-09-9

1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-

Cat. No.: B11897063
CAS No.: 646056-09-9
M. Wt: 204.27 g/mol
InChI Key: DEUMPRMCEZXKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-, is a spirocyclic amine derivative characterized by a bicyclic structure where two nitrogen atoms are positioned at the 1- and 7-positions of a fused [4.4] ring system. The 3-pyridazinyl substituent at the 7-position introduces aromatic and hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry. This compound has been synthesized via optimized routes involving nucleophilic displacement, hydrolytic cyclization, and stereoselective resolution using chiral acids like L- and D-di-p-toluoyl tartaric acid to isolate enantiomers with high purity . Its salt forms, such as succinate and oxalate, enhance stability and bioavailability for pharmaceutical applications .

Properties

CAS No.

646056-09-9

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

7-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-3-10(14-13-7-1)15-8-5-11(9-15)4-2-6-12-11/h1,3,7,12H,2,4-6,8-9H2

InChI Key

DEUMPRMCEZXKOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=NN=CC=C3)NC1

Origin of Product

United States

Preparation Methods

Classical Resolution Methods for Enantiomeric Separation

The synthesis of enantiomerically pure 1,7-diazaspiro[4.4]nonane derivatives often necessitates resolution techniques. A patent by Evans et al. (2002) describes the use of chiral acids, such as (-)-di-O,O'-p-toluoyl-L-tartaric acid or (+)-di-O,O'-p-toluoyl-D-tartaric acid, to separate racemic mixtures into individual stereoisomers . For 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane, this involves:

  • Formation of Diastereomeric Salts : The racemic free base is reacted with a stoichiometric amount of a chiral acid in a polar solvent (e.g., ethanol or methanol).

  • Fractional Crystallization : The diastereomeric salts exhibit differing solubilities, enabling their separation via iterative crystallization.

  • Liberation of Enantiopure Base : Treatment with a mild base (e.g., sodium bicarbonate) regenerates the free base in >99% enantiomeric excess (ee) .

This method is scalable and has been applied to related spirocyclic compounds, achieving yields of 70–85% for each enantiomer .

Palladium-Catalyzed Cross-Coupling for Pyridazinyl Functionalization

Introducing the 3-pyridazinyl moiety to the spirocyclic framework often employs palladium-catalyzed cross-coupling. A modified protocol from VulcanChem (2024) outlines the following steps :

  • Spirocyclic Intermediate Preparation : 1-Benzyl-1,7-diazaspiro[4.4]nonane is synthesized via sequential reduction of alkyl 1-benzoyl-2-cyanomethylpyrrolidine-2-carboxylate using hydrogen over Pd/C and metal hydrides .

  • Buchwald–Hartwig Amination : The intermediate reacts with 3-bromopyridazine in the presence of a Pd(II) catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 110°C .

  • Debenzylation : Hydrogenation over wet Pd/C removes the benzyl protecting group, yielding 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane .

Key reaction parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(OAc)₂Maximizes coupling efficiency
LigandXantphos (10 mol%)Stabilizes Pd(0) intermediate
Temperature110°CBalances rate and side reactions
Reaction Time12–16 hoursEnsures completion

This method achieves yields of 65–78% with purity >95% (HPLC) .

Cyclization Strategies for Spiro Framework Assembly

Constructing the 1,7-diazaspiro[4.4]nonane core requires precise cyclization. A two-step approach is commonly employed:

  • Enolate Alkylation : Treatment of alkyl 1-benzoylpyrrolidine-2-carboxylate with a strong base (e.g., LDA) generates an enolate, which reacts with bromoacetonitrile to form a cyanomethyl intermediate .

  • Reductive Cyclization : Sequential reductions—first with hydrogen/Pd/C, then with LiAlH₄—convert the nitrile group to an amine, inducing cyclization to form the spirocyclic structure .

Alternative methods utilize:

  • Ring-Closing Metathesis : Grubbs catalyst (2nd generation) facilitates the formation of the spirocyclic ring from diene precursors, though this is less common due to cost.

  • Microwave-Assisted Synthesis : Reduces reaction times by 50% but requires specialized equipment .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and enantioselectivity of key methods:

MethodYield (%)Purity (%)ScalabilityEnantioselectivity
Classical Resolution70–85>99High>99% ee
Pd-Catalyzed Coupling65–7895–98ModerateRacemic
Reductive Cyclization60–7090–95HighDepends on starting material

Classical resolution remains the gold standard for enantiopure production, while Pd-catalyzed methods excel in introducing aromatic substituents .

Chemical Reactions Analysis

Types of Reactions

7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE, each with distinct chemical and physical properties .

Comparison with Similar Compounds

Antimicrobial Activity

  • 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-: When incorporated into fluoroquinolone antibiotics, this scaffold demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria. N-alkylation (e.g., methyl or ethyl groups) further enhances potency, comparable to piperazine-substituted analogs .
  • 2,8-Diazaspiro[5.5]undecane : Larger spiro systems like this show reduced antimicrobial efficacy due to steric hindrance, emphasizing the optimality of the [4.4] framework .

Sigma Receptor Modulation

Compound S1R Ki (nM) S2R Ki (nM) Functional Profile Reference
1,7-Diazaspiro[4.4]nonane* 1.8–11 27–165 S1R antagonist/agonist
2,7-Diazaspiro[3.5]nonane 2.7–13 27–102 Mixed S1R agonist/antagonist
Diazabicyclo[4.3.0]nonane 10–165 102–165 Weak S1R antagonist

*Derivatives with 3-pyridazinyl or hydrophobic N-substituents.

  • 1,7-Diazaspiro[4.4]nonane derivatives: Exhibit high S1R affinity (Ki = 1.8–11 nM) and variable S2R selectivity. For instance, compound 4b (KiS1R = 2.7 nM, KiS2R = 27 nM) acts as an S1R agonist, reversing mechanical hypersensitivity in vivo at 20 mg/kg .
  • 2,7-Diazaspiro[3.5]nonane derivatives: Despite structural similarity, compounds like 5b (KiS1R = 13 nM) show potent S1R antagonism, highlighting the critical role of spiro ring size in functional outcomes .

Enzyme Inhibition

  • DOCK5 Inhibition: 2,7-Diazaspiro[4.4]nonane derivatives (e.g., E73, E197) inhibit human DOCK5 (IC50 = 5–10 µM) and suppress osteoclast resorption, outperforming larger spiro systems in preclinical models .

Key Research Findings

Stereochemistry Matters: Enantiomers of 1,7-diazaspiro[4.4]nonane exhibit distinct pharmacokinetic profiles. The (R)-enantiomer shows superior metabolic stability compared to the (S)-form .

N-Substituent Optimization : Hydrophobic N-alkyl groups (e.g., benzyl or phenylpropane) enhance sigma receptor binding by 10–100-fold, validating the "hydrophobic cap" hypothesis in ligand design .

Structural Rigidity vs. Activity: Smaller spiro systems (e.g., [3.5]nonane) restrict conformational freedom, improving S1R affinity but complicating functional predictability .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- is a unique compound characterized by its spirocyclic structure, which integrates two nitrogen atoms into a cyclic framework. The molecular formula for this compound is C₁₁H₁₆N₄, with a molar mass of 204.27 g/mol. The structure enhances its potential biological activity, making it a subject of interest in pharmacological research.

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the field of oncology. The unique diazaspiro framework can influence interactions with biological targets, potentially leading to therapeutic applications. Preliminary studies suggest that 1,7-Diazaspiro[4.4]nonane may function as an inhibitor of certain oncogenic proteins.

Case Studies and Research Findings

  • Inhibition of Oncogenic Proteins : A study focusing on similar diazaspiro compounds reported their effectiveness as covalent inhibitors against KRAS G12C mutations, a common driver in solid tumors. These findings suggest that 1,7-Diazaspiro[4.4]nonane could share similar inhibitory properties, warranting further investigation into its antitumor efficacy .
  • Antitumor Effects : In vivo studies have demonstrated that related compounds can exhibit dose-dependent antitumor effects in xenograft mouse models. For instance, derivatives of diazaspiro compounds showed promising results against non-small cell lung cancer (NSCLC), indicating potential applications for 1,7-Diazaspiro[4.4]nonane in cancer therapeutics .
  • Pharmacokinetics and Metabolism : Research on the metabolic stability of diazaspiro compounds suggests that modifications to the spirocyclic structure can enhance their pharmacokinetic profiles. This aspect is crucial for developing effective therapeutic agents .

Comparative Analysis

The following table compares 1,7-Diazaspiro[4.4]nonane with other related compounds regarding their molecular structure and biological activity:

Compound NameMolecular FormulaUnique Features
1,7-Diazaspiro[5.5]undecaneC₁₁H₁₈N₂Larger spirocyclic framework
Tert-butyl 2,7-diazaspiro[4.4]nonaneC₁₂H₂₂N₂O₂Contains a tert-butyl group
2-(5-methoxy-3-pyridinyl)-2,7-diazaspiro[4.4]nonaneC₁₃H₁₉N₃ODifferent pyridine substitution
1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- C₁₁H₁₆N₄ Specific combination of diazaspiro structure

The synthesis of 1,7-Diazaspiro[4.4]nonane typically involves multi-step organic reactions that can include oxidation and reduction processes to introduce various functional groups . The compound's unique structural features contribute to its chemical reactivity and potential biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,7-diazaspiro[4.4]nonane derivatives with pyridazinyl substituents?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with spirocyclic core formation. For pyridazinyl-substituted derivatives, a common approach includes:

  • Step 1 : Condensation of a diamine precursor (e.g., 1,7-diazaspiro[4.4]nonane) with 3-pyridazinyl-containing reagents under controlled pH (acidic/basic) to ensure regioselective substitution .
  • Step 2 : Optimization of reaction parameters (e.g., solvent polarity, temperature 50–80°C) to enhance yield and purity. Continuous flow reactors may improve scalability .
  • Purification : Column chromatography or recrystallization to isolate the target compound, validated by HPLC (>95% purity) .

Q. How is the structural integrity of 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify spirocyclic scaffold resonances (e.g., δ 3.2–4.0 ppm for N-CH2_2 groups) and pyridazinyl aromatic protons (δ 7.5–8.5 ppm). 1^1H-15^{15}N HMBC confirms nitrogen connectivity .
  • X-ray Crystallography : Resolves spirocyclic geometry and substituent orientation, critical for stereochemical assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12_{12}H16_{16}N4_4) with <2 ppm error .

Q. What are the common chemical reactions involving the pyridazinyl moiety in this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : Pyridazinyl nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids enables diversification of the pyridazinyl ring .
  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the pyridazinyl ring to N-oxides, altering electronic properties .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 7-(3-pyridazinyl)-substituted diazaspiro compounds?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways, such as transition states for spirocyclic ring-opening or substituent activation .
  • Molecular Dynamics (MD) Simulations : Assess binding modes to biological targets (e.g., enzymes) by analyzing hydrogen-bonding interactions between pyridazinyl N atoms and active-site residues .
  • Machine Learning : Training datasets from PubChem or experimental kinetics (e.g., rate constants) optimize reaction conditions for novel derivatives .

Q. What experimental strategies resolve contradictions in biological activity data for pyridazinyl-diazaspiro compounds?

  • Methodological Answer :

  • Dose-Response Profiling : IC50_{50} values from cell-based assays (e.g., MTT for cytotoxicity) are validated across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific artifacts .
  • Metabolite Identification : LC-MS/MS tracks in vitro metabolic stability (e.g., cytochrome P450-mediated oxidation) to explain discrepancies between in vitro and in vivo efficacy .
  • Comparative SAR Studies :
CompoundSubstituentActivity (IC50_{50}, nM)Notes
7-(3-pyridazinyl)Pyridazinyl120 ± 15Moderate CYP3A4 inhibition
7-(5-pyrimidinyl)Pyrimidinyl85 ± 10Enhanced solubility
Data adapted from studies on structurally related diazaspiro compounds .

Q. What methodologies optimize the pharmacokinetic profile of 7-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane derivatives?

  • Methodological Answer :

  • LogP Optimization : Introduction of polar groups (e.g., hydroxyl or carboxyl) reduces LogP from >3 to <2, improving aqueous solubility. Measured via shake-flask method .
  • ProDrug Design : Acetylation of pyridazinyl NH groups enhances membrane permeability, with hydrolysis kinetics monitored in simulated gastric fluid .
  • Plasma Protein Binding (PPB) Assays : Equilibrium dialysis quantifies unbound fractions to correlate with in vivo bioavailability .

Key Challenges & Future Directions

  • Stereochemical Control : Asymmetric synthesis of enantiopure derivatives (e.g., R/S configurations) remains challenging. Chiral HPLC or enzymatic resolution may address this .
  • Target Engagement Validation : Photoaffinity labeling with azide-tagged derivatives identifies off-target interactions in proteome-wide studies .
  • Collaborative Data Sharing : Open-access databases (e.g., PubChem) should curate diazaspiro compound datasets to accelerate SAR discoveries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.